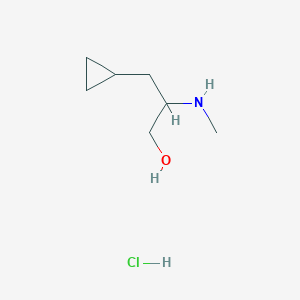

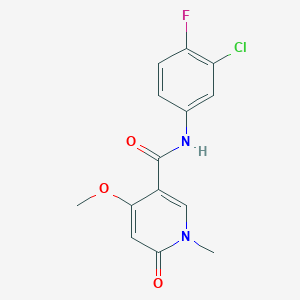

![molecular formula C9H18ClNO B2664301 3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride CAS No. 1309976-16-6](/img/structure/B2664301.png)

3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Biologically Active Compounds

Morpholine derivatives serve as key intermediates in the synthesis of various biologically active heterocyclic compounds. For instance, 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride is highlighted for its role in generating compounds with potential biological activities, showcasing morpholine's utility in medicinal chemistry (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).

Structural and Molecular Analysis

Research on N-(ω-carboxyalkyl)morpholine hydrochlorides provided insights into their molecular structures through X-ray diffraction, NMR, FTIR, and PM3 studies. This demonstrates the morpholine ring's adaptability in forming structurally diverse and complex molecules, which is crucial for the development of novel pharmaceuticals (Z. Dega‐Szafran et al., 2001).

Neurokinin-1 Receptor Antagonists

A study introduced a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound exemplifies how morpholine derivatives can enhance the solubility and biological availability of therapeutic agents (T. Harrison et al., 2001).

Development of Anticancer and Antiviral Agents

The photocatalytic activity of methylated rhodium complexes, incorporating morpholine derivatives, was investigated for their potential as anticancer and antiviral agents. This study underscores the role of morpholine in enhancing the hydrophobicity and cellular uptake of metal-based therapeutic agents (D. Loganathan, H. Morrison, 2006).

Topical Drug Delivery Systems

The synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were conducted to improve its topical delivery. Such research highlights the adaptability of morpholine derivatives in designing prodrugs with enhanced skin permeability and solubility, crucial for topical therapeutic applications (J. Rautio et al., 2000).

Properties

IUPAC Name |

3,3-dimethyl-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(2)6-11-8-5-3-4-7(8)10-9;/h7-8,10H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZAWNLUXUAFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2CCCC2N1)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

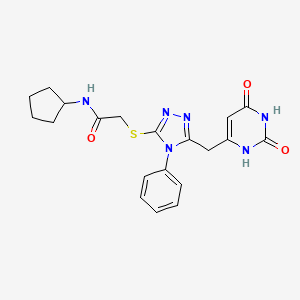

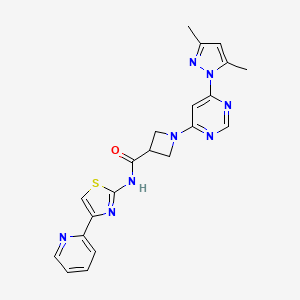

![6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide](/img/structure/B2664219.png)

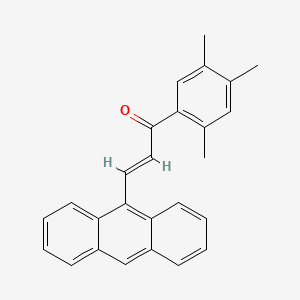

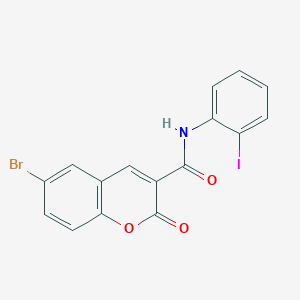

![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)

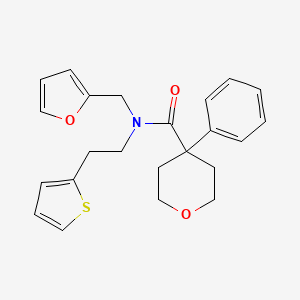

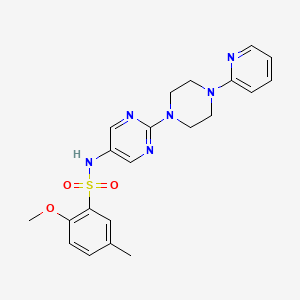

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)

![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)